molecular formula C8H10N2 B142424 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile CAS No. 130687-33-1

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile

Cat. No.: B142424
CAS No.: 130687-33-1
M. Wt: 134.18 g/mol
InChI Key: IXLYSWLDWQZJPO-UHFFFAOYSA-N
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Description

(2-Azabicyclo[221]hept-5-en-2-yl)acetonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile typically involves cycloaddition reactions. One common method is the aza-Diels-Alder reaction, where cyclopentadiene reacts with imino-acetates in the presence of a Brønsted acid catalyst . This reaction is highly diastereoselective and can be influenced by the choice of chiral auxiliaries and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves crystallization and chromatography techniques to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific enzyme active sites, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity . The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile is unique due to its specific combination of a bicyclic ring system and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

130687-33-1

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile

InChI

InChI=1S/C8H10N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,4-6H2

InChI Key

IXLYSWLDWQZJPO-UHFFFAOYSA-N

SMILES

C1C2CN(C1C=C2)CC#N

Canonical SMILES

C1C2CN(C1C=C2)CC#N

Synonyms

2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aminoacetonitrile hydrochloride (18.5 g, 0.20 mol) in water at 5° C. is treated with 37% formalin (23.0 g, 0.28 mol formaldehyde) followed by cyclopentadiene (26.0 g, 0.4 mol), stirred at 5°-10° C. for 30 minutes and diluted with methylene chloride. The phases are separated, the aqueous phase is extracted with methylene chloride and basified to pH >12 with 10% NaOH. The aqueous basic phase is extracted with methylene chloride. The methylene chloride extract of the basic aqueous phase is concentrated in vacuo to give the title product (N-cyanomethylazanorbornene), 22.7 g, which can be distilled at 68°-70° C./0.55 torr. The compound is identified by NMR and mass spectral analyses.
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26 g
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